molecular formula C9H10ClN3 B1646412 2-(Quinolin-3-yl)hydrazine hydrochloride CAS No. 63468-94-0

2-(Quinolin-3-yl)hydrazine hydrochloride

Cat. No. B1646412
CAS RN: 63468-94-0
M. Wt: 195.65 g/mol
InChI Key: BOJSQUHIRFMBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Quinolin-3-yl)hydrazine hydrochloride is a chemical compound that has attracted the interest of researchers due to its unique properties and potential. It is used for research and development under the supervision of a technically qualified individual .


Synthesis Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of 2-(Quinolin-3-yl)hydrazine hydrochloride is C9H10ClN3. It has a molecular weight of 195.65 g/mol.


Chemical Reactions Analysis

Quinoline and its derivatives show significant results through different mechanisms. They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Scientific Research Applications

Anticancer Activity

Quinoline derivatives, including 2-(Quinolin-3-yl)hydrazine hydrochloride , have been identified as having significant potential in anticancer treatments. These compounds can interfere with various biological pathways that are crucial for cancer cell proliferation and survival. The quinoline nucleus is present in several FDA-approved drugs and is considered a privileged structure in drug discovery due to its broad spectrum of bio-responses .

Antioxidant Properties

The quinoline motif is also associated with antioxidant properties. Antioxidants are vital in combating oxidative stress, which can lead to cellular damage and is implicated in numerous diseases, including neurodegenerative disorders. Research into quinoline derivatives could lead to the development of new therapeutic agents that mitigate oxidative stress-related damage .

Anti-Inflammatory Uses

Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to various diseases. Quinoline derivatives exhibit anti-inflammatory activities, making them useful for the development of new anti-inflammatory drugs. Their mechanism of action often involves the modulation of inflammatory cytokines and signaling pathways .

Antimicrobial and Antituberculosis

Quinoline hydrazone hybrids have shown promising results against bacterial strains, including Mycobacterium tuberculosis . The emergence of drug-resistant tuberculosis strains makes the discovery of new therapeutic agents with novel mechanisms of action a high priority. Quinoline derivatives like 2-(Quinolin-3-yl)hydrazine hydrochloride are being studied for their potential to serve as the basis for new antitubercular drugs .

Antimalarial Activity

Quinoline-based compounds have a long history of use in antimalarial drugs. The ability of quinoline derivatives to inhibit the life cycle of the malaria parasite makes them valuable in the fight against malaria. Research into new quinoline derivatives continues to be a significant area of study, with the aim of developing more effective and less toxic antimalarial agents .

Anti-SARS-CoV-2 Potential

The recent pandemic has spurred interest in finding compounds that can combat SARS-CoV-2. Quinoline derivatives have been explored for their potential anti-COVID-19 activities. Their interaction with viral enzymes or proteins could lead to the development of new drugs to treat or prevent COVID-19 .

Mechanism of Action

Quinoline derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antihypertensive, tyrokinase PDGF-RTK-inhibiting, anti-HIV, anti-malarial, and anti-bacterial activity . They are also known to exhibit excellent anti-TB properties .

Safety and Hazards

The safety data sheet for 2-(Quinolin-3-yl)hydrazine hydrochloride indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual .

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the search for antimicrobials is a never-ending task . The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

properties

IUPAC Name

quinolin-3-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.ClH/c10-12-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6,12H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJSQUHIRFMBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61621-35-0
Record name Quinoline, 3-hydrazinyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61621-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

To a solution of quinolin-3-ylamine (5 g, 35 mmol) in conc. HCl (12 mL) was added dropwise an aqueous solution (4 mL) of NaNO2 (2.42 g, 35 mmol) at 0° C. The resulting mixture was stirred for 1 h, and then treated with a solution of SnCl2.2H2O (15.8 g, 70 mmol) in conc. HCl (15 mL). The reaction solution was stirred for an additional 2 h at RT. The precipitate was filtered and washed with EtOH and ether to yield 1-(quinolin-3-yl)hydrazine hydrochloride (4.5 g, 81% yield), which was used in the next reaction without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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